molecular formula C₁₀H₁₀D₃NO B1163810 N-Benzyl-N-methylacetamide-d3

N-Benzyl-N-methylacetamide-d3

Cat. No.: B1163810
M. Wt: 166.23
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-methylacetamide-d3 is a deuterated acetamide derivative where three hydrogen atoms in the methyl group attached to the nitrogen are replaced with deuterium. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and pharmacokinetic studies, where deuterium acts as a non-radioactive tracer. The compound’s structure comprises a benzyl group (C₆H₅CH₂) and a deuterated methyl group (CD₃) bonded to the nitrogen of an acetamide backbone.

Properties

Molecular Formula

C₁₀H₁₀D₃NO

Molecular Weight

166.23

Synonyms

N-Methyl-N-(phenylmethyl)acetamide-d3;  N-Methyl-N-benzylacetamide-d3

Origin of Product

United States

Comparison with Similar Compounds

Deuterated Acetamide Derivatives

Deuterated acetamides share structural similarities but differ in substitution patterns and isotopic labeling positions. Key examples from the Kanto Reagents catalog include:

Compound Name Molecular Formula CAS RN Deuterium Content Price (500 mg) Key Features
N-Methyl-d3-acetamide CH₃CONHCD₃ 3669-71-4 99 atom% D JPY 79,200 Deuterium on methyl (N-bound)
N-Methylacetamide-2,2,2-d3 CD₃CONHCH₃ 3669-69-0 96 atom% D JPY 70,400 Deuterium on acetyl methyl
N-Benzyl-N-methylacetamide-d3 Inferred Not provided Likely >98 atom% D Higher cost Benzyl substitution enhances lipophilicity

Key Findings :

  • Isotopic Purity : this compound likely matches the high deuterium content (98–99 atom% D) seen in analogs like N-Methyl-d3-acetamide, ensuring minimal interference in spectroscopic studies .
  • Cost Implications : The benzyl group increases molecular complexity, suggesting a higher price compared to simpler deuterated acetamides.
  • Applications : Deuterated methyl groups improve metabolic stability and reduce kinetic isotope effects, making these compounds valuable in drug metabolism studies .

Benzyl-Substituted Amides

Benzyl groups influence solubility, stability, and biological activity. Notable analogs include:

N-Benzylacetoacetamide
  • Structure : Features an acetoacetyl group (CH₃COCH₂) instead of a methyl group on the nitrogen.
  • Applications: Used as a pigment assistant (YH160) and intermediate in organic synthesis. Its non-deuterated form lacks isotopic labeling, limiting its use in tracer studies .
  • Key Difference: The acetoacetyl moiety introduces keto-enol tautomerism, which is absent in this compound .
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylacetamide
  • Structure : Contains a benzodioxolemethyl group (C₆H₃O₂CH₂) instead of a simple benzyl.
  • Stability : Requires storage at 2–8°C, indicating higher sensitivity to degradation compared to this compound, which may have better shelf stability .
  • Reactivity : The electron-rich benzodioxole group could enhance electrophilic substitution reactions, unlike the plain benzyl group in the target compound .

Functional and Analytical Comparisons

  • NMR Utility: Deuterated methyl groups in this compound simplify spectral interpretation by reducing proton signals, unlike non-deuterated analogs like N-Benzylacetoacetamide .
  • Synthetic Flexibility : this compound’s structure avoids steric hindrance from bulkier groups (e.g., benzodioxole), making it more adaptable in coupling reactions .
  • Biological Relevance : Unlike quaternary ammonium compounds (e.g., Benzalkonium chloride), which exhibit antimicrobial activity, acetamides like this compound are typically inert but serve as stable scaffolds for drug design .

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